Ethyl 2-((1H-indol-3-yl)thio)acetate
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Overview
Description
Ethyl 2-((1H-indol-3-yl)thio)acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1H-indol-3-yl)thio)acetate typically involves the substitution of ethyl bromoacetate with sodium thiosulfate to form the Bunte salt, followed by substitution at the 3-position of indole . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1H-indol-3-yl)thio)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the indole ring or the thioether group.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the indole ring .
Scientific Research Applications
Ethyl 2-((1H-indol-3-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-((1H-indol-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
2-((1H-indol-3-yl)thio)-N-benzyl-acetamides: Compounds with similar thioether linkages but different substituents
Uniqueness
Ethyl 2-((1H-indol-3-yl)thio)acetate is unique due to its specific combination of an indole ring and a thioether linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13NO2S |
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Molecular Weight |
235.30 g/mol |
IUPAC Name |
ethyl 2-(1H-indol-3-ylsulfanyl)acetate |
InChI |
InChI=1S/C12H13NO2S/c1-2-15-12(14)8-16-11-7-13-10-6-4-3-5-9(10)11/h3-7,13H,2,8H2,1H3 |
InChI Key |
LSAHZELOVUXOGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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